3-((tert-Butyldimethylsilyl)oxy)aniline
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
As a silyl ether, it may act as a protecting group in organic synthesis, shielding reactive hydroxyl groups from unwanted reactions during the synthesis process .
Action Environment
The action, efficacy, and stability of 3-((tert-Butyldimethylsilyl)oxy)aniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites. Additionally, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)aniline typically involves the reaction of tert-Butyldimethylsilyl chloride with 3-Aminophenol . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
Reactants: tert-Butyldimethylsilyl chloride and 3-Aminophenol.
Solvent: Anhydrous conditions are often preferred to prevent hydrolysis.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)aniline has several scientific research applications:
Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with the silyl group at the para position.
Benzenamine, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with the silyl group at the ortho position.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)aniline is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of specific target molecules, particularly in pharmaceutical research.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVPWIDTDAKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558795 | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121942-75-4 | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(tert-butyldimethylsilyl)oxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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